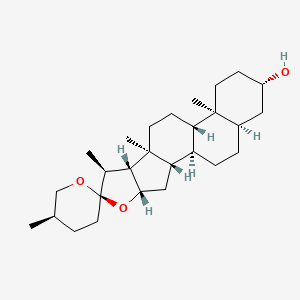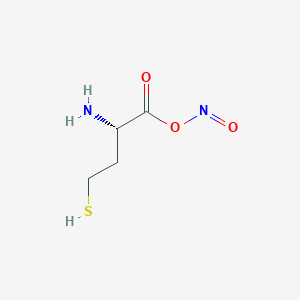
nitroso (2S)-2-amino-4-sulfanylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroso (2S)-2-amino-4-sulfanylbutanoate is a compound characterized by the presence of a nitroso group (-NO) attached to the amino acid derivative, 2-amino-4-sulfanylbutanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitroso (2S)-2-amino-4-sulfanylbutanoate typically involves the nitrosation of the corresponding amino acid derivative. One common method is the reaction of 2-amino-4-sulfanylbutanoate with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods
Industrial production of nitroso compounds often involves large-scale nitrosation reactions using continuous flow reactors to maintain precise control over reaction parameters. This approach minimizes the formation of by-products and maximizes yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Nitroso (2S)-2-amino-4-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield hydroxylamines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxylamines.
Substitution: Formation of substituted amino or thiol derivatives.
Applications De Recherche Scientifique
Nitroso (2S)-2-amino-4-sulfanylbutanoate has several scientific research applications:
Biology: Studied for its potential role in cellular signaling and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for nitric oxide (NO) release.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of nitroso (2S)-2-amino-4-sulfanylbutanoate involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. The nitroso group can undergo homolytic cleavage to generate NO, which then interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways involved in vasodilation, neurotransmission, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrosobenzene: A simple aromatic nitroso compound.
S-nitrosothiols: Compounds containing a nitroso group attached to a sulfur atom.
N-nitrosoamines: Compounds with a nitroso group attached to a nitrogen atom.
Uniqueness
Nitroso (2S)-2-amino-4-sulfanylbutanoate is unique due to its specific structure, which combines the properties of an amino acid derivative with the reactivity of a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
139427-42-2 |
|---|---|
Formule moléculaire |
C4H8N2O3S |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
(2S)-2-amino-4-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Clé InChI |
QWPCKAAAWDCDCW-VKHMYHEASA-N |
SMILES |
C(CS)C(C(=O)ON=O)N |
SMILES isomérique |
C(CSN=O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CSN=O)C(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
S-Nitrosohomocysteine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




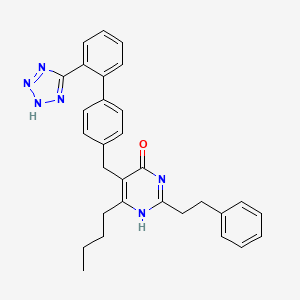

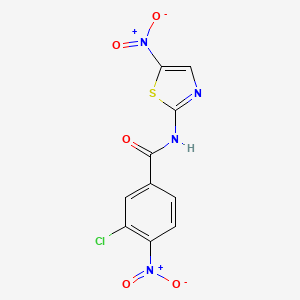
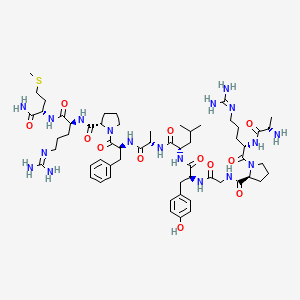
![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)






